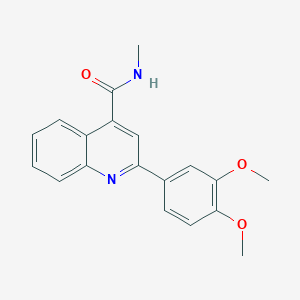

![molecular formula C15H16N2O3S B5578873 ethyl {2-[(4-methylbenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5578873.png)

ethyl {2-[(4-methylbenzoyl)amino]-1,3-thiazol-4-yl}acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

- Ethyl 2-[aryl(thiazol-2-yl)amino]acetates were synthesized efficiently through optimized reaction conditions, using ethyl chloroacetate as an alkylating agent and NaH as a base in THF (Babar et al., 2017).

- A novel synthesis approach was developed for ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate, confirming the structures through various spectroscopic methods (Nassiri & Milani, 2020).

Molecular Structure Analysis

- The crystal structure of a related compound, ethyl-[(2-amino-4-phenyl)-5-thiazolyl)] acetate, was determined using X-ray methods, revealing significant stabilization by intra- and inter-molecular hydrogen bonds (DyaveGowda et al., 2002).

Chemical Reactions and Properties

- The reactivity of similar compounds, ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates, was explored, leading to pyran, pyridine, and pyridazine derivatives (Mohareb et al., 2004).

- Synthesis of ethyl 2-(2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate demonstrated the reactivity of such compounds through aza-alkylation/intramolecular Michael cascade reactions (Choi & Kim, 2017).

Physical Properties Analysis

- The study of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate and its adducts revealed insights into the molecular associations and hydrogen bonding patterns, contributing to the understanding of physical properties (Lynch & Mcclenaghan, 2004).

Chemical Properties Analysis

- The synthesis and evaluation of bi-heterocyclic molecules combining a thiazole and oxadiazole ring, initiated from ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate, provided valuable data on the chemical properties of such compounds (Abbasi et al., 2019).

Applications De Recherche Scientifique

Glucosidase Inhibition Studies

A study focused on the synthesis and glucosidase inhibition activities of novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates. These compounds showed significant inhibition towards α-glucosidase and β-glucosidase enzymes, indicating their potential in managing diseases related to enzyme malfunction, such as diabetes. Among the synthesized compounds, one exhibited high inhibition towards α-glucosidase, suggesting its therapeutic potential (Babar et al., 2017).

Antimicrobial and Antioxidant Activities

Another research highlighted the microwave-assisted synthesis of ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives starting from 2-aminobenzothiazole derivatives. These compounds were evaluated for antibacterial, antioxidant, and antitubercular activities, demonstrating the significance of thiazole derivatives in developing new therapeutic agents (Bhoi et al., 2016).

Antihypertensive Agents

Research into the synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases derived from methyl 2-(thiazol-2-ylcarbamoyl)acetate has shown that these compounds possess good antihypertensive α-blocking activity. This study contributes to the development of new antihypertensive drugs with lower toxicity profiles (Abdel-Wahab et al., 2008).

Antitumor Activities

A novel synthesis approach for polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide led to the creation of derivatives with thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings. These compounds were evaluated for their antitumor activities, showing high inhibitory effects on various human cancer cell lines, indicating their potential as anticancer agents (Shams et al., 2010).

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 2-[2-[(4-methylbenzoyl)amino]-1,3-thiazol-4-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S/c1-3-20-13(18)8-12-9-21-15(16-12)17-14(19)11-6-4-10(2)5-7-11/h4-7,9H,3,8H2,1-2H3,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSQSSJGVALRBIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

45.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24806022 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Ethyl (2-{[(4-methylphenyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(tert-butyl)-N'-[1-(pyridin-3-ylsulfonyl)azepan-3-yl]urea](/img/structure/B5578798.png)

![2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]carbonyl}-6-methylimidazo[1,2-a]pyridine](/img/structure/B5578807.png)

![2-hydroxy-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)benzohydrazide](/img/structure/B5578808.png)

![5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(3-pyridinylmethyl)-2-furamide](/img/structure/B5578814.png)

![methyl 4-[(3-bromophenyl)amino]-4-oxobutanoate](/img/structure/B5578829.png)

![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5578836.png)

![5H-indeno[1,2-b]pyridin-5-one O-[2-chloro-5-(methylthio)benzoyl]oxime](/img/structure/B5578838.png)

![7,8,9-trimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5578849.png)

![2-{[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]methyl}benzonitrile](/img/structure/B5578856.png)

![10-(4-fluorophenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5578861.png)

![N-{(3S*,4R*)-4-propyl-1-[3-(3-thienyl)propanoyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5578864.png)

![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B5578871.png)